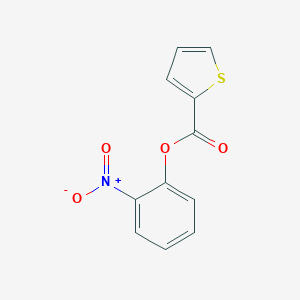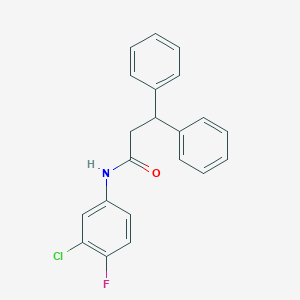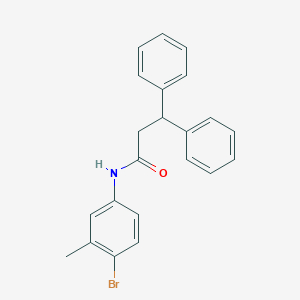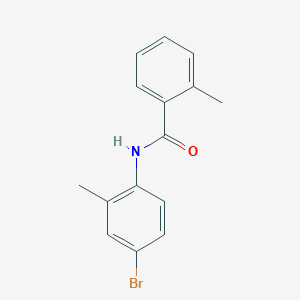
N-(4-Bromo-2-methylphenyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromo-2-methylphenyl)-2-methylbenzamide, also known as BAM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the benzamide family of chemicals and is commonly used as a research tool in various fields of study such as neuroscience, pharmacology, and medicinal chemistry.
Mécanisme D'action
N-(4-Bromo-2-methylphenyl)-2-methylbenzamide acts as a selective agonist of GPR119 by binding to the receptor and activating downstream signaling pathways. Upon binding, N-(4-Bromo-2-methylphenyl)-2-methylbenzamide induces a conformational change in the receptor, which activates G proteins and downstream signaling pathways such as cAMP and Ca2+ signaling. These signaling pathways ultimately lead to the release of insulin from pancreatic beta cells and the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L cells.
Biochemical and Physiological Effects:
N-(4-Bromo-2-methylphenyl)-2-methylbenzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-Bromo-2-methylphenyl)-2-methylbenzamide stimulates insulin secretion from pancreatic beta cells and increases GLP-1 secretion from intestinal L cells. In vivo studies have shown that N-(4-Bromo-2-methylphenyl)-2-methylbenzamide improves glucose tolerance and increases insulin sensitivity in animal models of type 2 diabetes. Additionally, N-(4-Bromo-2-methylphenyl)-2-methylbenzamide has been shown to have anti-inflammatory and anti-oxidative properties, making it a potential therapeutic target for treating metabolic disorders such as obesity and type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-Bromo-2-methylphenyl)-2-methylbenzamide has several advantages as a research tool. It is a highly selective agonist of GPR119, making it a useful tool for studying the role of GPR119 in various physiological processes. Additionally, N-(4-Bromo-2-methylphenyl)-2-methylbenzamide has a high affinity for GPR119, allowing for the precise control of GPR119 activation. However, N-(4-Bromo-2-methylphenyl)-2-methylbenzamide also has some limitations. It is a relatively new research tool, and there is still much to be learned about its mechanism of action and physiological effects. Additionally, N-(4-Bromo-2-methylphenyl)-2-methylbenzamide has not been extensively tested in humans, and its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for research on N-(4-Bromo-2-methylphenyl)-2-methylbenzamide. One area of research is the development of N-(4-Bromo-2-methylphenyl)-2-methylbenzamide as a therapeutic agent for treating metabolic disorders such as type 2 diabetes and obesity. Additionally, research on N-(4-Bromo-2-methylphenyl)-2-methylbenzamide could provide insight into the role of GPR119 in various physiological processes and lead to the development of new drugs that target GPR119. Finally, further research on N-(4-Bromo-2-methylphenyl)-2-methylbenzamide could lead to a better understanding of the mechanisms underlying insulin secretion and glucose homeostasis, which could have implications for the treatment of a variety of metabolic disorders.
Méthodes De Synthèse
N-(4-Bromo-2-methylphenyl)-2-methylbenzamide can be synthesized by reacting 4-bromo-2-methylaniline with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of N-(4-Bromo-2-methylphenyl)-2-methylbenzamide as a white solid, which can be purified by recrystallization. The yield of the reaction is typically high, making it a cost-effective method for producing N-(4-Bromo-2-methylphenyl)-2-methylbenzamide.
Applications De Recherche Scientifique
N-(4-Bromo-2-methylphenyl)-2-methylbenzamide has a wide range of applications in scientific research. It is commonly used as a research tool to study the role of G protein-coupled receptors (GPCRs) in various physiological processes. GPCRs are a family of transmembrane proteins that play a crucial role in signal transduction and are involved in a variety of physiological processes such as vision, smell, taste, and neurotransmission. N-(4-Bromo-2-methylphenyl)-2-methylbenzamide is a selective agonist of the G protein-coupled receptor 119 (GPR119), which is primarily expressed in pancreatic beta cells and intestinal L cells. Activation of GPR119 by N-(4-Bromo-2-methylphenyl)-2-methylbenzamide has been shown to stimulate insulin secretion and promote glucose-dependent insulin secretion, making it a potential therapeutic target for treating type 2 diabetes.
Propriétés
Formule moléculaire |
C15H14BrNO |
|---|---|
Poids moléculaire |
304.18 g/mol |
Nom IUPAC |
N-(4-bromo-2-methylphenyl)-2-methylbenzamide |
InChI |
InChI=1S/C15H14BrNO/c1-10-5-3-4-6-13(10)15(18)17-14-8-7-12(16)9-11(14)2/h3-9H,1-2H3,(H,17,18) |
Clé InChI |
OUOSRUGOZHYIKG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Br)C |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




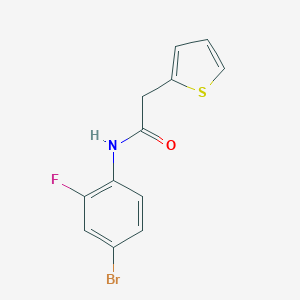
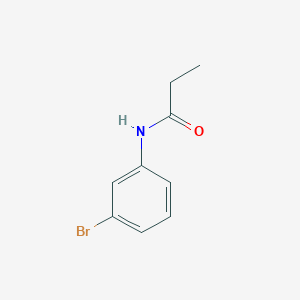
![S-[2-(2-naphthylamino)-2-oxoethyl] (2,4,5-trichlorophenoxy)ethanethioate](/img/structure/B291171.png)

![N-(4-methylbenzo[d]thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B291174.png)

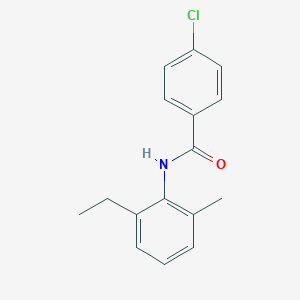

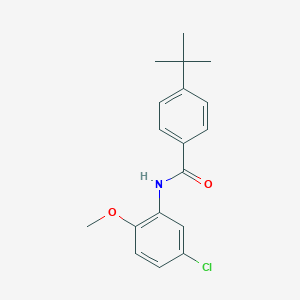
![Phenyl 2-[(3-methylbenzoyl)oxy]benzoate](/img/structure/B291187.png)
